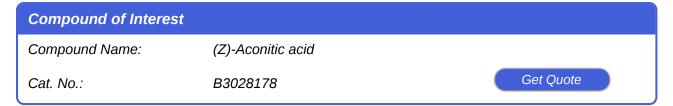


(Z)-Aconitic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

(Z)-Aconitic acid, also known as cis-aconitic acid, is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle. Its strategic position in cellular metabolism and emerging roles in inflammatory signaling pathways have made it a molecule of significant interest in biomedical research. This technical guide provides an in-depth overview of its chemical properties, safety information, biological functions, and relevant experimental protocols.

Core Properties and Identification

(Z)-Aconitic acid is the cis-isomer of aconitic acid. It is characterized by the Chemical Abstracts Service (CAS) number 585-84-2.[1][2][3]

Physicochemical Data

A summary of the key quantitative data for **(Z)-Aconitic acid** is presented below for easy reference and comparison.



Property	Value	References
CAS Number	585-84-2	[1][2][3][4]
Molecular Formula	СеНеОе	[1][2][4]
Molecular Weight	174.11 g/mol	[1][5]
Melting Point	122 - 125 °C	[4][5][6]
Boiling Point	542.0 - 543.0 °C at 760 mmHg	[3][5]
Density	~1.7 g/cm³	[4]
Flash Point	296.0 °C	[4]
logP (o/w)	-0.140	[5]
Water Solubility	400 mg/mL	[5]
Appearance	White to off-white solid/powder	[6][7]

Safety and Handling

The safety classification of **(Z)-Aconitic acid** presents some discrepancies across different suppliers and databases. Researchers should exercise caution and consult the specific Safety Data Sheet (SDS) provided with their product.

GHS Classification Summary



Source/Classif ication	Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Classification 1	GHS08 (Health Hazard)	Warning	H351: Suspected of causing cancer.	P201, P202, P281, P308+P313, P405, P501
Classification 2	GHS07 (Irritant)	Warning	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261, P264, P302+P352, P305+P351+P33
Alternative View	None required	None required	This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard.	None required

Note: The conflicting classifications highlight the importance of performing a risk assessment based on the specific context of use.

Recommended Handling and Storage

- Handling: Use in a well-ventilated area. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.[7][8]
- Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term stability, storage at -20°C is recommended.[1] The compound may be hygroscopic and light-sensitive.

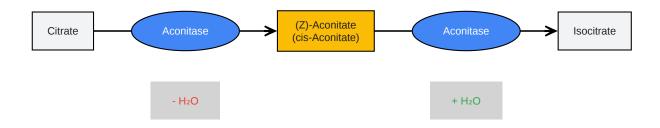


Biological Role and Signaling Pathways

(Z)-Aconitic acid is a critical component of central metabolism and has been shown to modulate key inflammatory pathways.

Tricarboxylic Acid (TCA) Cycle

(Z)-Aconitic acid (as its conjugate base, cis-aconitate) is an intermediate in the TCA cycle, which occurs in the mitochondrial matrix. It is formed via the dehydration of citrate by the enzyme aconitase. This same enzyme then catalyzes the hydration of cis-aconitate to form isocitrate.[5][9] This two-step isomerization is crucial for the subsequent oxidative decarboxylation steps in the cycle.



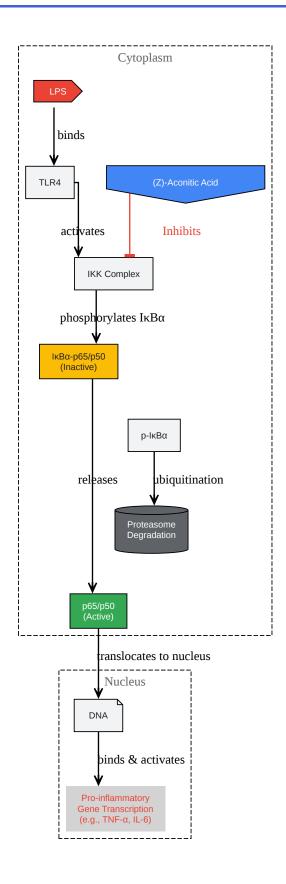
Click to download full resolution via product page

Fig. 1: Isomerization of Citrate to Isocitrate via (Z)-Aconitate in the TCA Cycle.

Inhibition of NF-kB Signaling

Recent studies have identified **(Z)-Aconitic acid** as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The canonical NF-κB pathway is a central mediator of inflammatory responses. In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB complex, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). **(Z)-Aconitic acid** has been shown to reduce the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.





Click to download full resolution via product page

Fig. 2: Inhibition of the Canonical NF-kB Pathway by (Z)-Aconitic Acid.



Experimental Protocols

The following section details a representative methodology for assessing the anti-inflammatory activity of **(Z)-Aconitic acid** in vitro using a common cell-based model.

In Vitro Anti-inflammatory Assay Using THP-1 Macrophages

This protocol describes the differentiation of the human monocytic THP-1 cell line into macrophage-like cells and their subsequent stimulation with LPS to induce an inflammatory response, which can be measured by the release of cytokines like Tumor Necrosis Factoralpha (TNF- α).

- 1. Materials and Reagents:
- THP-1 cell line (ATCC TIB-202)
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from E. coli
- (Z)-Aconitic acid
- Phosphate Buffered Saline (PBS)
- Human TNF-α ELISA Kit
- Cell culture plates (24-well or 96-well)
- 2. Cell Culture and Differentiation:



- Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- To induce differentiation, seed THP-1 cells into culture plates at a density of 5 x 10⁵ cells/well.
- Add PMA to a final concentration of 50 ng/mL.
- Incubate for 24-48 hours. Differentiated cells will become adherent and adopt a macrophage-like morphology.[10]
- After incubation, gently aspirate the PMA-containing medium, wash the adherent cells twice with warm PBS.
- Add fresh, PMA-free medium and rest the cells for 24 hours before treatment.[11]
- 3. Treatment and Inflammatory Stimulation:
- Prepare stock solutions of (Z)-Aconitic acid in an appropriate solvent (e.g., DMSO or culture medium) and then prepare serial dilutions in culture medium.
- Remove the medium from the rested macrophage-like cells and add the medium containing
 the various concentrations of (Z)-Aconitic acid. Include a vehicle control (medium with
 solvent only).
- Pre-incubate the cells with (Z)-Aconitic acid for 2 hours.
- Add LPS to a final concentration of 1 μ g/mL to all wells except for the unstimulated (negative) control.[12]
- Incubate the plates for an additional 4-24 hours. The optimal time should be determined empirically, but 4-6 hours is often sufficient for TNF-α release.[12]
- 4. Quantification of TNF- α Release:
- After the stimulation period, carefully collect the cell culture supernatants from each well.
- Centrifuge the supernatants at 14,000 rpm for 30 minutes at 4°C to pellet any cell debris.

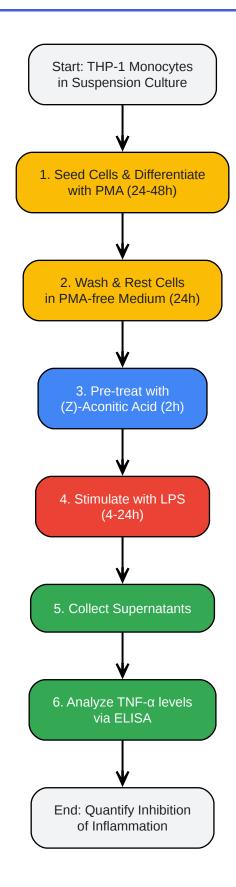






- Quantify the concentration of TNF- α in the cleared supernatants using a commercial Human TNF- α ELISA kit, following the manufacturer's instructions.
- Measure the absorbance on a microplate reader and calculate the TNF- α concentration based on the standard curve.





Click to download full resolution via product page

Fig. 3: General Workflow for In Vitro Anti-inflammatory Activity Assay.



This guide provides a foundational understanding of **(Z)-Aconitic acid** for research and development purposes. Its dual role as a metabolic intermediate and an inflammatory modulator underscores its potential as a target or therapeutic agent in various disease contexts. Proper safety precautions and adherence to detailed experimental protocols are essential for reliable and reproducible scientific investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Activating THP1-derived macrophage in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. jddtonline.info [jddtonline.info]
- 5. Tricarboxylic acid cycle | Biochemistry, Metabolism, Enzymes | Britannica [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aconitic acid Wikipedia [en.wikipedia.org]
- 10. Hexapeptide-Liposome Nanosystem for the Delivery of Endosomal pH Modulator to Treat Acute Lung Injury [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(Z)-Aconitic Acid: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028178#z-aconitic-acid-cas-number-and-safety-information]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com